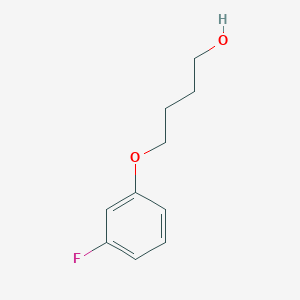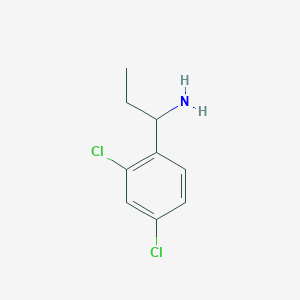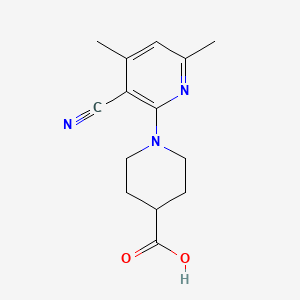
1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine
Übersicht
Beschreibung
1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine, also known as PPZ, is an organic compound with a molecular formula of C10H18N2O. It is a white, crystalline solid that is soluble in water and has a melting point of 65-67°C. PPZ is a versatile building block for the preparation of a variety of compounds with interesting biological activities. It has been used in a wide range of scientific research applications, including drug design, medicinal chemistry, and synthetic organic chemistry.
Wirkmechanismus
The mechanism of action of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is not fully understood, but it is believed to involve the interaction of the compound with certain enzymes or receptors in the body. It has been shown to interact with a variety of enzymes, including protein kinases, phosphatases, and G-protein-coupled receptors. Additionally, this compound has been shown to interact with the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antifungal, and anti-cancer effects. It has also been shown to have neuroprotective, cardioprotective, and anti-diabetic effects. Additionally, this compound has been shown to have an antidepressant effect and to reduce the risk of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, this compound is a versatile building block for the synthesis of a variety of compounds with interesting biological activities. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction conditions for the synthesis of this compound can be difficult to control, and the compounds synthesized from this compound can be difficult to purify.
Zukünftige Richtungen
The future of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is exciting, as there is still much to be explored and discovered about this versatile compound. Some of the potential future directions for this compound include the development of new synthetic routes for the preparation of this compound and its derivatives, the exploration of new biological activities of this compound and its derivatives, and the development of new pharmaceuticals based on this compound and its derivatives. Additionally, there is potential for the development of new diagnostic tools based on this compound and its derivatives, as well as the development of new therapeutic strategies based on this compound and its derivatives. Finally, there is potential for the development of new methods for the delivery and targeting of this compound and its derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine has been used in a wide range of scientific research applications, including drug design, medicinal chemistry, and synthetic organic chemistry. It has been used in the synthesis of a variety of compounds with interesting biological activities, such as anti-cancer agents, anti-inflammatory agents, and antifungal agents. It has also been used in the synthesis of compounds with potential applications in the treatment of neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used in the synthesis of compounds with potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Eigenschaften
IUPAC Name |
piperidin-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-5-3-4-6-14-12/h11-12,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPRXIHSKAHUJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid](/img/structure/B1386300.png)

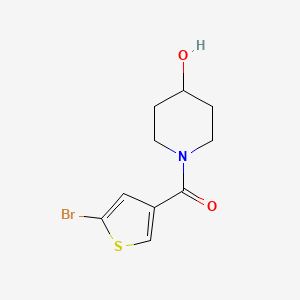

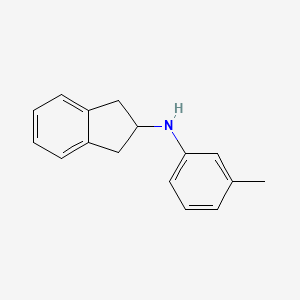
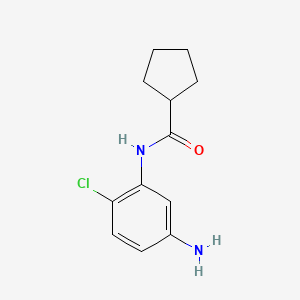
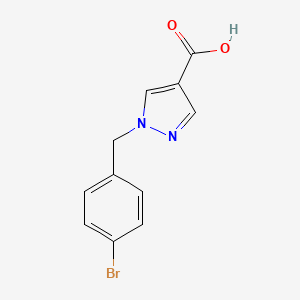

![1-[(4-Methylsulfonyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1386314.png)

